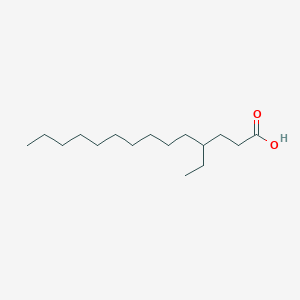
4-Ethyltetradecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyltetradecanoic acid is a saturated fatty acid with the molecular formula C16H32O2. It is a semiochemical compound utilized in the chemical communication systems of various species, including domestic goats . This compound is known for its role as an attractant, allomone, kairomone, pheromone, and synomone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyltetradecanoic acid can be achieved through various organic synthesis methods. One common approach involves the use of organometallic reagents in a Suzuki–Miyaura coupling reaction . This method involves the electrophilic trapping of an organometallic reagent with a boric ester, typically performed at low temperatures to prevent over-alkylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalytic hydrogenation and esterification processes. These methods ensure the efficient and cost-effective production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyltetradecanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like N-bromosuccinimide (NBS) and various organometallic compounds.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted alkyl derivatives.
Scientific Research Applications
4-Ethyltetradecanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-ethyltetradecanoic acid involves its interaction with specific molecular targets and pathways. As a semiochemical, it binds to olfactory receptors in the target species, triggering behavioral responses such as attraction or repulsion . The compound’s molecular structure allows it to interact with lipid membranes and other cellular components, influencing various biological processes.
Comparison with Similar Compounds
Tetradecanoic acid: A saturated fatty acid with a similar structure but lacking the ethyl group.
Myristic acid: Another saturated fatty acid with a similar carbon chain length but different functional groups.
Uniqueness: 4-Ethyltetradecanoic acid is unique due to its specific role in chemical communication systems and its ability to act as a multi-functional semiochemical. Its ethyl group differentiates it from other similar fatty acids, providing distinct chemical and biological properties.
Properties
CAS No. |
80480-07-5 |
|---|---|
Molecular Formula |
C16H32O2 |
Molecular Weight |
256.42 g/mol |
IUPAC Name |
4-ethyltetradecanoic acid |
InChI |
InChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-15(4-2)13-14-16(17)18/h15H,3-14H2,1-2H3,(H,17,18) |
InChI Key |
XMDKCPRNXZHPFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CC)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid](/img/structure/B14412001.png)
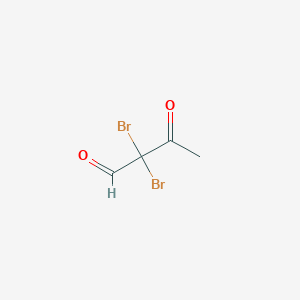
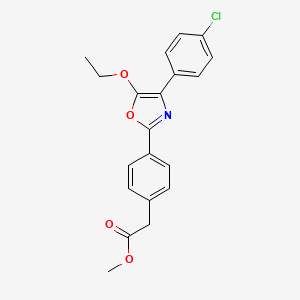
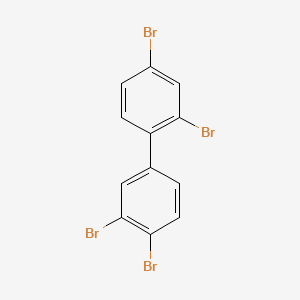
![3-([1,1'-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one](/img/structure/B14412030.png)
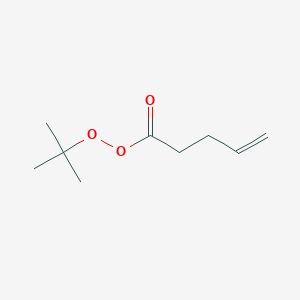
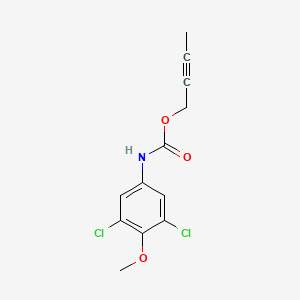
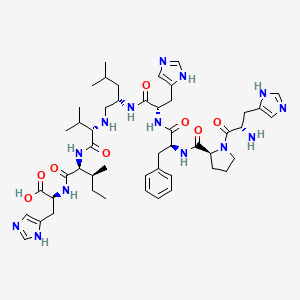
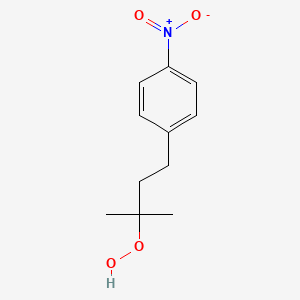
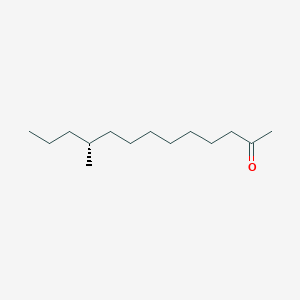
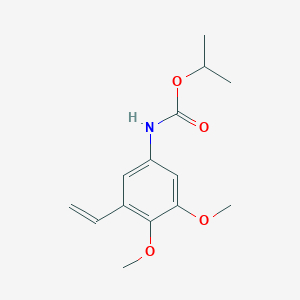

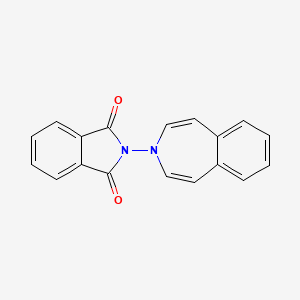
![6-[Amino(diethylamino)methylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14412074.png)
